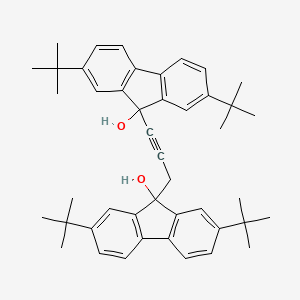
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid is an organic compound with a complex structure that includes both amino and sulfonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of an aromatic amine. One common method is the reaction of 2-amino-5-methylbenzenesulfonic acid with ethylene oxide under controlled conditions to introduce the hydroxyethanesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for oxidation, and reducing agents like hydrogen or metal hydrides for reduction. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups can participate in hydrogen bonding and ionic interactions, while the amino group can form covalent bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-methylbenzenesulfonic acid
- 2,5-Diaminobenzenesulfonic acid
- Aniline-2-sulfonic acid
Uniqueness
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both hydroxyethanesulfonyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.
Eigenschaften
CAS-Nummer |
63240-31-3 |
|---|---|
Molekularformel |
C8H11NO6S2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
2-amino-5-(2-hydroxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO6S2/c9-7-2-1-6(16(11,12)4-3-10)5-8(7)17(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15) |
InChI-Schlüssel |
OPFUDYUTYZCCKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)



![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)



![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

